![molecular formula C25H22N2O4 B11005346 (2R)-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11005346.png)
(2R)-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-({2-[6-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a benzyl ether, and a phenylethanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({2-[6-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID typically involves multiple steps, including the formation of the indole ring, the introduction of the benzyl ether group, and the coupling of the indole derivative with phenylethanoic acid. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Ether Group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base such as sodium hydride.
Coupling with Phenylethanoic Acid: The final step involves the coupling of the benzyl-protected indole derivative with phenylethanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-({2-[6-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The benzyl ether group can be reduced to a hydroxyl group using hydrogenation or lithium aluminum hydride.
Substitution: The phenylethanoic acid group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of (2R)-2-({2-[6-HYDROXY-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
(2R)-2-({2-[6-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-({2-[6-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzyl ether group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylethanoic acid group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2R)-2-({2-[6-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID is unique due to its combination of an indole moiety, a benzyl ether group, and a phenylethanoic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C25H22N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H22N2O4/c28-23(26-24(25(29)30)20-9-5-2-6-10-20)16-27-14-13-19-11-12-21(15-22(19)27)31-17-18-7-3-1-4-8-18/h1-15,24H,16-17H2,(H,26,28)(H,29,30)/t24-/m1/s1 |
InChI Key |
SGWIYVIZHCBODK-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)N[C@H](C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine](/img/structure/B11005263.png)
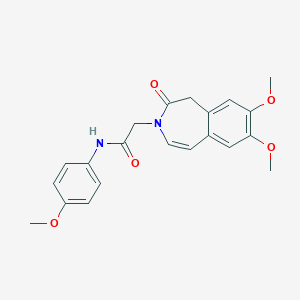
![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one](/img/structure/B11005274.png)
![methyl N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-alaninate](/img/structure/B11005277.png)

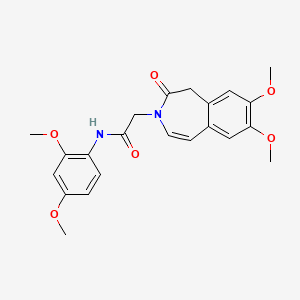
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11005303.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11005308.png)
![7-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B11005316.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11005319.png)
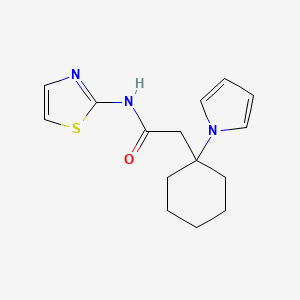
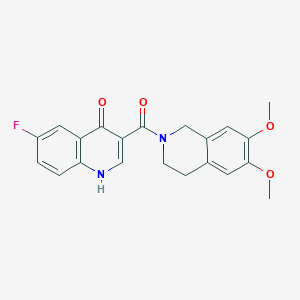
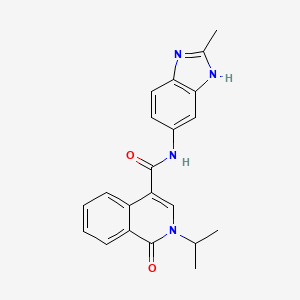
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11005334.png)
